molecular formula C2H2BrO2- B1195939 Bromoacetate CAS No. 68-10-0

Bromoacetate

Cat. No.: B1195939
CAS No.: 68-10-0
M. Wt: 137.94 g/mol
InChI Key: KDPAWGWELVVRCH-UHFFFAOYSA-M
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Description

Bromoacetate, also known as this compound, is a useful research compound. Its molecular formula is C2H2BrO2- and its molecular weight is 137.94 g/mol. The purity is usually 95%.
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Properties

CAS No.

68-10-0

Molecular Formula

C2H2BrO2-

Molecular Weight

137.94 g/mol

IUPAC Name

2-bromoacetate

InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/p-1

InChI Key

KDPAWGWELVVRCH-UHFFFAOYSA-M

SMILES

C(C(=O)[O-])Br

Canonical SMILES

C(C(=O)[O-])Br

Key on ui other cas no.

68-10-0

Synonyms

omoacetate
bromoacetic acid
monobromoacetate

Origin of Product

United States

Synthesis routes and methods

Procedure details

The bis(methylhydrazine)terpyridine of Part A (3.50 g, 82 mmol), ethyl bromoacetate (13.2 mL, 820 mmol), 2,6-lutidine (9.6 mL, 820 mmol), and sodium iodide (0.35 g, 2 mmol) were added to 350 mL of acetonitrile, and the solution was refluxed under N2 for 48 hours, when an additional 4.1 mL (370 mmol) of ethyl bromoacetate and 4.8 mL (410 mmol) of 2,6-lutidine were added. The reaction solution was refluxed for an additional 48 hours, and cooled. A copious amount of white salt resulting from excess bromoacetate and lutidine was filtered and discarded. The filtrate was concentrated, and the concentrated material was dissolved in dichloromethane, and extracted two times with dilute aqueous sodium chloride. The organic phase was concentrated under high vacuum until free of odors of bromoacetate and lutidine. The crude oil was purified on a Woelm silica gel column (36×2 in.). The column was eluted initially with 100% dichloromethane followed by 50/1 dichloromethane/acetone, with gradual increase of the concentration of acetone to 25/1 dichloromethane/acetone. Concentration of purified fractions gave 2.91 g (46%) of light straw-colored oil. A fraction of the purified oil, upon standing at room temperature, crystallized, and after trituration with methanol gave a white solid, mp 100°-103° C. Anal. calcd for C40H49N 7 O9 : C, 62.24; H, 6.40; N, 12.70. Found: C, 62.31; H, 6.32; N, 12.69. The NMR and IR spectra were consistent with the assigned structure, and the product was homogeneous by TLC.
[Compound]
Name
bis(methylhydrazine)terpyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Two

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